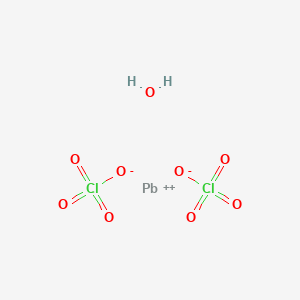

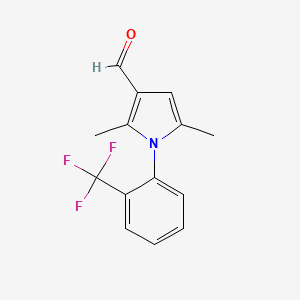

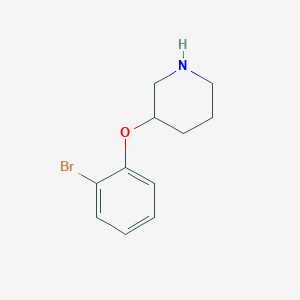

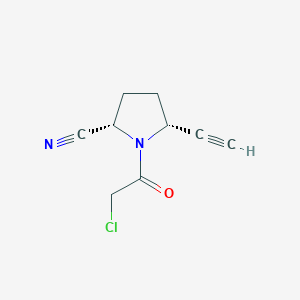

![molecular formula C5H10BrNO B1612611 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane CAS No. 547716-11-0](/img/structure/B1612611.png)

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

Overview

Description

“(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 547716-11-0 . It has a molecular weight of 99.13 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 99.13 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not provided in the search results .Scientific Research Applications

Synthesis and Structural Studies

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane has been the subject of various synthetic and structural studies. Zhang et al. (2014) developed an improved method for its synthesis from trans-4-hydroxy-l-proline, achieving a yield of 70% (Zhang et al., 2014). Additionally, research by Portoghese and Turcotte (1971) explored the preparation of N-benzoyl derivatives from hydroxy-L-proline, and the nuclear magnetic resonance (NMR) spectra of these compounds were analyzed (Portoghese & Turcotte, 1971).

Applications in Medicinal Chemistry

In medicinal chemistry, this compound has been utilized as a versatile synthetic approach for creating disubstituted analogs. Garsi et al. (2022) discussed how attaching an acetic acid moiety to the core of 2-oxa-5-azabicyclo[2.2.1]heptane could lead to backbone-constrained analogues of certain drugs (Garsi et al., 2022). Also, the synthesis of novel morpholine amino acids involving this compound was outlined by Kou et al. (2017), demonstrating its potential in drug development (Kou et al., 2017).

Conformation and Charge Distribution Studies

There is also significant interest in understanding the conformation and charge distribution of derivatives of this compound. Fernández et al. (1992) studied the structures of various derivatives using ab initio methods, which helped in understanding the structural trends related to their potential as β-lactamase inhibitor agents (Fernández, Carballiera, & Ríos, 1992).

Potential in Drug Discovery

In drug discovery, the compound's framework has been utilized for preparing various scaffolds. Walker et al. (2011) demonstrated the synthesis of morpholinethiones as potential synthons for novel heteroaryl-annulated bicyclic morpholines, indicating the compound's utility in creating diverse molecular structures (Walker et al., 2011). Additionally, research by Wu et al. (2016) involved synthesizing bridged amino acids containing both morpholine and pyrrolidine motifs using 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, highlighting its application in the optimization of physicochemical properties of drug candidates (Wu et al., 2016).

Crystallographic and Conformational Analyses

Studies have also focused on crystallographic and conformational analyses. Rowicki et al. (2019) synthesized a dispiro derivative and performed detailed structural and conformational analyses, revealing insights into the molecular geometries and orientations in solution and solid states (Rowicki et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as camphane have been found to interact with enzymes like camphor 5-monooxygenase .

Mode of Action

The exact mode of action of (1S,4S)-2-Oxa-5-azabicyclo[22It is known that the compound belongs to the class of organic compounds known as bicyclic monoterpenoids . These are monoterpenoids containing exactly 2 rings, which are fused to each other . The interaction of these compounds with their targets often results in changes to the target’s function, which can have downstream effects on cellular processes .

Properties

IUPAC Name |

2-oxa-5-azabicyclo[2.2.1]heptane;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.BrH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEANTQLVIFWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CO2.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586244 | |

| Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547716-11-0 | |

| Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

rhodium(I) hexafluorophosphate](/img/structure/B1612547.png)